molecular formula C36H70O6Pb2 B213079 Dibasic lead stearate CAS No. 56189-09-4

Dibasic lead stearate

Cat. No.: B213079
CAS No.: 56189-09-4
M. Wt: 491 g/mol
InChI Key: ONUFRYFLRFLSOM-UHFFFAOYSA-M
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Description

Dibasic lead stearate is a chemical compound with the molecular formula C36H70O6Pb2. It is a lead-based compound that is primarily used in industrial applications. The compound is known for its stability and unique chemical properties, making it valuable in various fields.

Mechanism of Action

Dibasic lead stearate, also known as Dioxobis(stearato)dilead, is an organic lead compound with the chemical formula C36H70O6Pb2 . It is a white powder with a slight fatty odor and is classified as a metallic soap .

Target of Action

This compound primarily targets polyvinyl chloride (PVC) materials . It acts as a stabilizer, preventing the decomposition of PVC during processing .

Mode of Action

The compound interacts with PVC by binding to the polymer chains, thereby preventing their breakdown under heat or light exposure . This interaction enhances the thermal stability of PVC, allowing it to maintain its structure and properties even at high temperatures .

Biochemical Pathways

By acting as a stabilizer, it helps maintain the integrity of the polymer chains, thereby preserving the material’s physical and chemical properties .

Pharmacokinetics

It’s important to note that the compound is slightly soluble in water and soluble in hot ethanol , which may influence its distribution and elimination in an industrial setting.

Result of Action

The primary result of this compound’s action is the enhanced stability of PVC materials . This leads to improved product lifespan and performance, particularly in terms of resistance to heat and light .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it remains stable at temperatures above 200°C . Additionally, the compound should be stored in a dry, well-ventilated area away from heat sources to maintain its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibasic lead stearate can be synthesized through the reaction of sodium stearate with lead acetate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of dioxobis(stearato)dilead involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

Dibasic lead stearate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides.

    Reduction: Reduction reactions can convert dioxobis(stearato)dilead into different lead-based compounds.

    Substitution: The stearate groups in the compound can be substituted with other ligands, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions with dioxobis(stearato)dilead include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various lead oxides, reduced lead compounds, and substituted lead stearates. These products have different applications depending on their chemical properties.

Scientific Research Applications

Dibasic lead stearate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Dioxobis(stearato)trilead: Similar in structure but contains an additional lead atom.

    Lead stearate: A simpler compound with similar stabilizing properties.

    Lead oxide: A common lead compound with different chemical properties.

Uniqueness

Dibasic lead stearate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in applications where other lead compounds may not be suitable.

Properties

InChI

InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUFRYFLRFLSOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35O2Pb-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999)
Record name LEAD STEARATE
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Flash Point

greater than 450 °F (USCG, 1999)
Record name LEAD STEARATE
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Density

1.34 to 1.4 (USCG, 1999)
Record name LEAD STEARATE
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CAS No.

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 56189-09-4
Record name LEAD STEARATE
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Record name Lead, bis(octadecanoato)dioxodi-
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Record name Dioxobis(stearato)dilead
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Melting Point

240.3 °F (USCG, 1999)
Record name LEAD STEARATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3746
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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